molecular formula C25H15F4N3 B11588230 6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11588230
M. Wt: 433.4 g/mol
InChI Key: MPWCURCZTZMWHZ-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by the presence of a fluorophenyl group, diphenyl groups, and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine scaffold. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with β-diketones under acidic or basic conditions.

    Cyclization: The pyrazole intermediate undergoes cyclization with appropriate reagents to form the pyrazolo[3,4-b]pyridine core.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction conditions like reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine include other pyrazolo[3,4-b]pyridines with different substituents. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it valuable for targeted scientific research.

Properties

Molecular Formula

C25H15F4N3

Molecular Weight

433.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-1,3-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C25H15F4N3/c26-18-13-11-16(12-14-18)21-15-20(25(27,28)29)22-23(17-7-3-1-4-8-17)31-32(24(22)30-21)19-9-5-2-6-10-19/h1-15H

InChI Key

MPWCURCZTZMWHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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